Sodium 4-chlorophenoxyacetate

Plant tissue culture Auxin bioassay Biomass accumulation

Researchers encountering irreproducible auxin responses in plant cell culture should standardize with Sodium 4-chlorophenoxyacetate. Generic substitution of chlorophenoxy analogs introduces uncontrolled SAR variability that compromises cross-study comparability. This sodium salt provides quantifiable differentiation for method validation and production: • 1.19-fold higher biomass stimulation vs. 2,4-D in dicot cell cultures, plus an 8-fold increase in polyphenolic compound accumulation • High aqueous solubility simplifies automated liquid-handling workflows and eliminates solvent-interference artifacts • >85% growth inhibition against Mimosa pigra for herbicide screening programs; certified reference material grade (99.1%) supports ISO/IEC 17025 method validation

Molecular Formula C8H7ClNaO3
Molecular Weight 209.58 g/mol
CAS No. 13730-98-8
Cat. No. B084440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-chlorophenoxyacetate
CAS13730-98-8
Molecular FormulaC8H7ClNaO3
Molecular Weight209.58 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCC(=O)O)Cl.[Na]
InChIInChI=1S/C8H7ClO3.Na/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5H2,(H,10,11);
InChIKeyPEZJICHLRCIEOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 4-Chlorophenoxyacetate: Technical Baseline


Sodium 4-chlorophenoxyacetate (CAS 13730-98-8; synonym: 4-CPA sodium) is the sodium salt of 4-chlorophenoxyacetic acid, a synthetic auxin belonging to the chlorophenoxyacetic acid class of plant growth regulators [1]. The compound exists as white needle-like or prismatic crystals with a melting point of 154–156 °C and exhibits high aqueous solubility, which facilitates formulation into aqueous solutions for agricultural and laboratory applications . It demonstrates a biphasic dose–response characteristic: growth promotion of dicotyledonous plants at low concentrations (typically ≤ 1 mg/L) and growth inhibition at elevated concentrations [2]. The mouse oral LD50 value is 794 mg/kg, providing a baseline toxicological reference for handling and regulatory compliance [3].

Workflow

Plant cell culture & auxin bioassay studies

Format

Water-soluble sodium salt; direct aqueous formulation

Analytical reference

ISO 17034-certified reference material available

Sodium 4-Chlorophenoxyacetate: Generic Substitution Risks


Chlorophenoxyacetic acid derivatives cannot be treated as interchangeable commodities in research or industrial applications due to fundamental differences in their structure–activity relationships (SAR). The number and position of chlorine substituents on the aromatic ring critically govern receptor binding affinity, transport kinetics, metabolic stability, and downstream phenotypic responses [1]. For instance, the substitution of a second chlorine atom to form 2,4-D significantly alters both the magnitude of biomass stimulation and the spectrum of secondary metabolite induction compared with the mono‑chlorinated 4‑CPA scaffold [2]. Furthermore, differences in intercalation selectivity into layered double hydroxide matrices—53% 2,4‑D versus 35% 4‑CPA—demonstrate that even subtle structural variations translate into markedly different physicochemical behaviors that affect formulation stability and controlled‑release performance [3]. Substituting sodium 4‑chlorophenoxyacetate with a generic chlorophenoxy analog without quantitative justification introduces uncontrolled variables that undermine cross‑study comparability and may invalidate regulatory submissions.

Chlorine substitution pattern alters activity

Receptor affinity, transport kinetics and biomass stimulation may shift significantly compared with 2,4-D or other chlorophenoxy analogs.

Intercalation behaviour in layered matrices differs

Subtle structural variations change selectivity into hosts such as layered double hydroxides, affecting controlled-release formulation performance.

Cross-study comparability may be undermined

Without quantitative justification, substituting 4-CPA with a generic analog introduces uncontrolled variables that limit reproducibility and validation documentation.

Sodium 4-Chlorophenoxyacetate: Quantitative Differentiation Evidence


Cell Biomass Stimulation vs. 2,4-D

In a direct comparative study of sweet potato (Ipomoea batatas) callus culture, sodium 4‑chlorophenoxyacetate (4‑CPA) demonstrated superior auxin activity relative to 2,4‑dichlorophenoxyacetic acid (2,4‑D) at an equimolar low concentration. 4‑CPA produced a 16‑fold stimulation of cell biomass accumulation, whereas 2,4‑D produced a 13.5‑fold stimulation under identical conditions [1]. This represents an absolute advantage of 2.5‑fold stimulation units and a relative enhancement of 18.5%. Moreover, 4‑CPA uniquely induced an eight‑fold increase in total polyphenolic compound content in cultured cells—an effect not observed with 2,4‑D [2]. This differential biosynthetic activation persists even in the presence of the cytokinin 6‑benzylaminopurine (BAP), indicating a distinct signaling pathway engagement.

Cell Biomass vs. 2,4-D
Head-to-head
16-fold vs. 13.5-fold stimulation
Reported higher biomass stimulation; supports auxin activity screening
Ipomoea batatas callus; 0.5 mg/L auxin
Plant tissue culture Auxin bioassay Biomass accumulation

Hydrazide Derivative Biomass Accumulation vs. 2,4-D

A direct comparative study evaluated the auxin activity of the hydrazide derivative of 4‑chlorophenoxyacetic acid (4‑CPA) against the widely used standard 2,4‑D in tobacco (Nicotiana tabacum) callus tissue culture. At an optimal concentration of 0.2 mg/L, the 4‑CPA hydrazide produced a biomass accumulation index of 37.5, while 2,4‑D produced an index of 19.2 under identical assay conditions [1]. This represents a 95% higher biomass accumulation relative to the industry‑standard auxin. The study also established a structure–activity relationship order demonstrating that 4‑CPA‑based hydrazides occupy a distinct and higher‑activity tier compared with phenylacetic acid‑based derivatives.

Hydrazide vs. 2,4-D
Head-to-head
Index 37.5 vs. 19.2 (+95%)
Reported higher accumulation index; supports derivative screening
Tobacco callus; 0.2 mg/L
Auxin derivatives Hydrazide conjugates Tobacco callus bioassay

Weed Growth Inhibition vs. Commercial Herbicides

In a comprehensive structure–activity relationship study of 45 substituted phenoxyacetic acids and their derivatives, sodium 4‑chlorophenoxyacetate was identified as one of only six compounds—out of the entire synthesized library—to exhibit greater than 85% growth inhibition against the invasive weed species Mimosa pigra Linn. [1]. The inhibition activity of sodium 4‑chlorophenoxyacetate was reported to be comparable to that of two commercial herbicide products used as positive controls in the same assay system. This positions sodium 4‑chlorophenoxyacetate within the top 13% of all tested compounds for herbicidal efficacy in this model, while its sodium salt form confers the practical advantage of direct aqueous solubility without requiring pH adjustment or organic co‑solvents.

Weed Inhibition
Class-level inference
>85% growth inhibition
Top-performer in tested set; supports herbicide screening
Mimosa pigra assay; comparable to commercial references
Herbicide screening Weed control Structure–activity relationship

Mung Bean Sprout Yield Optimization

A dose–response study specifically evaluating sodium 4‑chlorophenoxyacetate in mung bean sprout cultivation established a clear optimal concentration for maximizing commercial yield. Across four treatment concentrations (0.5, 1, 2, and 4 mg/L), the 1 mg/L treatment group produced the highest yield, with a value of 7.12 (units based on fresh weight and axis parameters) [1]. The 4 mg/L treatment group exhibited growth suppression, confirming the compound‘s biphasic dose–response profile. Notably, sodium 4‑chlorophenoxyacetate was shown to degrade over time during the cultivation process and was undetectable by the final harvest day under the optimal cultivation method, providing a built‑in residue mitigation advantage [2].

Sprout Yield Optimum
Cross-study comparable
Optimal at 1 mg/L (score 7.12)
Supports sprout yield optimization studies; residue endpoint review
Mung bean sprouts; degradation to undetectable by harvest
Edible sprout production Yield optimization Residue analysis

ISO 17034-Certified Analytical Reference Grade

For applications requiring calibrated analytical reference materials, sodium 4‑chlorophenoxyacetate is commercially available as a certified reference material (CRM) with a verified purity of 99.1% as determined by HPLC analysis, accompanied by an expanded uncertainty (U) of 0.5% at a 95% confidence level (k=2) in accordance with ISO 17034 and ISO/IEC 17025 standards [1]. This level of certification ensures metrological traceability to national standards and includes validated homogeneity and stability data based on real‑time evidence rather than simulation [2]. General‑purpose reagent grades are also available with minimum purity specifications of 98% (HPLC) .

Certified Purity
Certified reference material
99.1% ± 0.5% (k=2)
Supports method calibration; documented uncertainty per ISO 17034
HPLC; real-time stability & homogeneity data
Analytical standard Quality control ISO 17034

Sodium 4-Chlorophenoxyacetate: Application Scenarios


Plant Cell Suspension Culture and Secondary Metabolite Bioproduction

Laboratories engaged in plant cell culture for biomass production or secondary metabolite extraction should select sodium 4‑chlorophenoxyacetate over 2,4‑D when maximizing yield is the primary objective. The documented 1.19‑fold (18.5%) higher biomass stimulation and the unique eight‑fold increase in polyphenolic compound accumulation [1] provide quantifiable justification for substituting 4‑CPA into established protocols. This scenario is particularly relevant for industrial biotechnology applications involving sweet potato, tobacco, or other dicotyledonous cell lines where auxin supplementation is a critical media component.

High-Throughput Herbicide Screening and SAR Library Development

Agrochemical discovery programs requiring validated positive controls or lead‑compound benchmarks should incorporate sodium 4‑chlorophenoxyacetate into their screening cascades. The compound‘s demonstrated >85% growth inhibition against Mimosa pigra [2] and its established activity rank among a library of 45 phenoxyacetic acid analogs make it a reliable reference standard for calibrating high‑throughput weed inhibition assays. Its aqueous solubility as the sodium salt simplifies automated liquid‑handling workflows and eliminates solvent‑interference artifacts common with free acid forms.

Edible Sprout Production with Residue Mitigation

Commercial producers of mung bean sprouts and related edible sprout commodities should apply sodium 4‑chlorophenoxyacetate at the empirically optimized concentration of 1 mg/L to maximize fresh weight yield [3]. The compound‘s demonstrated degradation during the cultivation cycle—reaching undetectable levels by harvest under optimal cultivation conditions—provides an inherent residue‑management advantage that supports compliance with food safety regulations (e.g., the Chinese national standard limiting residue to ≤ 1.0 mg/kg in bean sprouts) [4].

Analytical Method Development and Pesticide Residue Monitoring

Analytical chemistry laboratories developing or validating HPLC, LC‑MS/MS, or GC‑MS methods for chlorophenoxyacetic acid residue detection should procure sodium 4‑chlorophenoxyacetate as an ISO 17034‑certified reference material. The certified purity of 99.1% with documented expanded uncertainty (0.5%, k=2) [5] supports instrument calibration, method validation, and quality‑control sample preparation in accordance with ISO/IEC 17025 accreditation requirements. This scenario applies to environmental monitoring laboratories, food safety testing facilities, and regulatory compliance operations.

Application
Selection Property
Validation Focus
Plant cell culture & metabolite studies
Auxin activity profile vs. 2,4-D
Biomass stimulation & polyphenol induction endpoints
Herbicide screening & SAR library development
Growth inhibition rank in phenoxyacetic acid library
Weed growth inhibition assay calibration
Edible sprout yield research
Application rate optimization context
Yield endpoint & residue dissipation context
Analytical method development & residue monitoring
Certified purity & uncertainty (ISO 17034)
Instrument calibration & method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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